molecular formula C16H22N2O4S B4182329 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4182329
M. Wt: 338.4 g/mol
InChI Key: YGLSXHKXLNVBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indene moiety linked to a piperazine ring, which is further substituted with a methanesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.

    Attachment of the Piperazine Ring: The indene derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the indene-piperazine intermediate.

    Introduction of the Methanesulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic acid
  • 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-N’-{(Z)-[4-(2,4-dinitrophenoxy)phenyl]methylene}benzohydrazide

Uniqueness

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its methanesulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-23(20,21)18-9-7-17(8-10-18)16(19)12-22-15-6-5-13-3-2-4-14(13)11-15/h5-6,11H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLSXHKXLNVBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

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